Razuprotafib
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Razuprotafib, also known as AKB-9778, is a small-molecule inhibitor that primarily targets VE-PTP (Vascular Endothelial Protein Tyrosine Phosphatase) and Tie2 (Tyrosine Kinase with Immunoglobulin-like and Epidermal Growth Factor (EGF)-like domains 2) . VE-PTP is a negative regulator of Tie2 in diseased blood vessels . Tie2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis and vascular stability .
Mode of Action
This compound inhibits VE-PTP by binding and inhibiting the intracellular catalytic domain of VE-PTP that inactivates Tie2 . This inhibition allows this compound to restore Tie2 activation, enhancing endothelial function and stabilizing blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Angiopoietin-Tie2 signaling pathway . This pathway is involved in vascular development and controls the growth, survival, and maturation of endothelial cells . Activation of the Tie2 pathway leads to downstream signaling that promotes vascular health and stability, decreases vascular permeability, and reduces inflammation .
Pharmacokinetics
It is known that this compound is self-administered by patients through subcutaneous injection .
Result of Action
The molecular effect of this compound’s action is the restoration of Tie2 activation, which enhances endothelial function and stabilizes blood vessels . On a cellular level, this results in decreased vascular permeability and reduced inflammation . This compound is being investigated for its potential therapeutic effects against diabetic vascular complications and acute respiratory distress syndrome (ARDS) in COVID-19 .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that the delivery method (subcutaneous injection) may influence the drug’s bioavailability and efficacy .
Analyse Biochimique
Biochemical Properties
Razuprotafib interacts with the enzyme VE-PTP (vascular endothelial-protein tyrosine phosphatase), a negative regulator of Tie2 in diseased blood vessels . By binding and inhibiting the intracellular catalytic domain of VE-PTP, this compound prevents the inactivation of Tie2 . This allows this compound to restore Tie2 activation, enhancing endothelial function and stabilizing blood vessels .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by restoring Tie2 activation, which enhances endothelial function and stabilizes blood vessels . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of VE-PTP, a negative regulator of Tie2 in diseased blood vessels . This compound binds and inhibits the intracellular catalytic domain of VE-PTP, preventing the inactivation of Tie2 . This allows this compound to restore Tie2 activation, leading to the enhancement of endothelial function and stabilization of blood vessels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving patients with open-angle glaucoma or ocular hypertension, this compound demonstrated a significantly larger reduction in diurnal intraocular pressure than latanoprost alone after 28 days .
Metabolic Pathways
This compound undergoes enzymatic oxidation and methylation to form a major metabolite . The major pathway of this compound metabolism involves extensive oxidation of the thiophene and phenyl rings .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles de Razuprotafib ne sont pas décrites en détail dans la littérature disponible. On sait que le this compound est une petite molécule qui peut être auto-administrée par les patients par injection sous-cutanée . Les méthodes de production industrielle de ce composé impliqueraient probablement des techniques de synthèse organique standard, y compris l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la structure moléculaire souhaitée.
Analyse Des Réactions Chimiques
Razuprotafib subit diverses réactions chimiques, impliquant principalement son interaction avec VE-PTP. C'est un inhibiteur puissant et sélectif de l'activité catalytique de VE-PTP, avec une IC50 de 17 pM . Le composé favorise l'activation de Tie2, améliore l'activation de Tie2 induite par l'angiopoïétine-1 (ANG1) et stimule la phosphorylation des molécules de signalisation de la voie Tie2, notamment AKT, eNOS et ERK . Les réactifs et les conditions courants utilisés dans ces réactions comprennent des inhibiteurs et des activateurs spécifiques qui ciblent la voie Tie2.
Applications de recherche scientifique
Biologie : Le composé est utilisé pour étudier le rôle de la voie Tie2 dans la physiologie et la pathologie vasculaires.
Médecine : This compound est étudié comme agent thérapeutique pour les complications vasculaires diabétiques, le SDRA dans la COVID-19 et le glaucome à angle ouvert
Mécanisme d'action
This compound inhibe VE-PTP, un régulateur négatif de Tie2 dans les vaisseaux sanguins malades, en se liant et en inhibant le domaine catalytique intracellulaire de VE-PTP qui inactive Tie2 . Cette inhibition permet à this compound de restaurer l'activation de Tie2, améliorant la fonction endothéliale et stabilisant les vaisseaux sanguins . Les cibles moléculaires et les voies impliquées comprennent le récepteur Tie2 et ses molécules de signalisation en aval, telles que AKT, eNOS et ERK .
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Razuprotafib est unique dans son inhibition sélective de VE-PTP et sa capacité à restaurer l'activation de Tie2. Les composés similaires comprennent :
L'unicité de this compound réside dans son inhibition puissante et sélective de VE-PTP, ce qui le distingue des autres agonistes et inhibiteurs de Tie2.
Propriétés
IUPAC Name |
[4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJDHELCGJFUHW-SFTDATJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Razuprotafib inhibits [VE-PTP](https://go.drugbank.com/bio_entities/BE0003769) (a negative regulator of Tie2 in diseased blood vessels) by binding and inhibiting the intracellular catalytic domain of VE-PTP that inactivates Tie2. This in turn allows razuprotafib to restore Tie2 activation to allow for enhancement of endothelial function and stabilization of blood vessels. Razuprotafib is being investigated against diabetic vascular complications and acute respiratory distress syndrome (ARDS) in COVID-19. | |
Record name | Razuprotafib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16353 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1008510-37-9 | |
Record name | Razuprotafib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1008510379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Razuprotafib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16353 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RAZUPROTAFIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WAX4UT396 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of razuprotafib and how does it impact the Tie2 signaling pathway?
A1: this compound is a potent and selective small molecule inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP), an enzyme that negatively regulates Tie2 receptor activity. [] By inhibiting VE-PTP, this compound prevents the dephosphorylation of Tie2, leading to sustained activation of the Tie2 signaling pathway. [, ] This activation promotes endothelial cell survival, reduces vascular leakage, and may improve blood flow in tissues. [, ]
Q2: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?
A2: Studies using radiolabeled this compound have revealed that it is rapidly absorbed following subcutaneous administration in multiple species, including humans. [] The compound is primarily distributed to plasma, with a lower blood-to-plasma ratio observed in humans (B:P = 0.36). [] Metabolism studies indicate that this compound is extensively metabolized, primarily by the CYP2C8 enzyme. [, ] A major metabolite in monkeys and humans is an S-methylated oxidized derivative, formed through a pathway involving thiol oxidation. [] Elimination of radioactivity occurs predominantly via feces in all species studied. []
Q3: Are there preclinical models that demonstrate the efficacy of this compound?
A3: In vitro studies utilizing AGAL-deficient endothelial cells, a model system for studying Fabry disease, demonstrated that this compound treatment improved glycocalyx structure and endothelial function. [] This improvement was comparable to that observed with enzyme replacement therapy and other therapeutic interventions, suggesting its potential in addressing endothelial dysfunction associated with this disease. []
Q4: What are the potential applications of this compound beyond its use in ophthalmology?
A4: While this compound has shown promise in clinical trials for glaucoma and ocular hypertension as an adjunct therapy, [] its mechanism of action suggests broader therapeutic potential. Given the role of Tie2 signaling in vascular homeostasis, this compound may be investigated for its therapeutic benefit in other conditions characterized by endothelial dysfunction and vascular leakage, such as diabetic retinopathy, macular edema, and inflammatory diseases. [] Further research is needed to fully elucidate its therapeutic potential in these areas.
Q5: What analytical techniques are used to characterize and quantify this compound and its metabolites?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for the characterization and quantification of this compound and its metabolites in various biological matrices. [, ] This technique allows for the sensitive and specific detection of the parent drug and its metabolites, enabling detailed metabolic profiling and pharmacokinetic studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.